Enhanced Lipophilicity vs. N-Unsubstituted Analog: Impact on Membrane Permeability and Downstream Activity
N-Ethylation dramatically increases lipophilicity compared to the N-unsubstituted analog. The target compound has a computed LogP of 2.79 (Chemscene) , while its N-unsubstituted counterpart 5-methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 6260-86-2) has a calculated XLogP3 of 1.9 . This LogP elevation of ~0.89 units is consistent with the established SAR that N-alkylation of the indole NH improves membrane permeability and cellular uptake .
| Evidence Dimension | Octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.79 (computed, Chemscene) |
| Comparator Or Baseline | 5-Methoxy-2-methyl-1H-indole-3-carbaldehyde (CAS 6260-86-2): XLogP3 = 1.9 |
| Quantified Difference | ΔLogP ≈ +0.89 (47% increase in lipophilicity) |
| Conditions | Computational prediction (Chemscene TPSA/LogP model for target; PubChem XLogP3 for comparator) |
Why This Matters
For medicinal chemistry programs, higher LogP correlates with improved passive membrane permeability, which can translate to enhanced intracellular target engagement and in vitro potency.
